molecular formula C11H15IN2O3 B8435698 4-[(Tert-butoxycarbonyl)amino]-3-iodo-2-methoxypyridine

4-[(Tert-butoxycarbonyl)amino]-3-iodo-2-methoxypyridine

Cat. No.: B8435698
M. Wt: 350.15 g/mol
InChI Key: UOTRUQQWJJINEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Tert-butoxycarbonyl)amino]-3-iodo-2-methoxypyridine is a useful research compound. Its molecular formula is C11H15IN2O3 and its molecular weight is 350.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H15IN2O3

Molecular Weight

350.15 g/mol

IUPAC Name

tert-butyl N-(3-iodo-2-methoxypyridin-4-yl)carbamate

InChI

InChI=1S/C11H15IN2O3/c1-11(2,3)17-10(15)14-7-5-6-13-9(16-4)8(7)12/h5-6H,1-4H3,(H,13,14,15)

InChI Key

UOTRUQQWJJINEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=NC=C1)OC)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-[(tert-butoxycarbonyl)amino]-2-methoxypyridine (1.8 g, 8.03 mmol, 1.0 equiv) in 100 mL of anhydrous diethyl ether was treated with 2.79 mL of N,N,N′,N′-tetramethylethylenediamine (18.5 mmol, 2.3 equiv) under an inert atmosphere. The resulting solution was cooled to −78° C., treated with n-BuLi (2.5 M, 7.2 mL, 18.0 mmol, 2.24 equiv) and warmed to −7° C. The reaction was stirred at −7° C. to 0° C. for 3 hours, cooled to −78° C. and treated with a solution of iodine (3.05 g, 12 mmol) in 30 mL of anhydrous THF. The resulting mixture was stirred to room temperature for 16 hours. 200 mL of saturated ammonium chloride solution and 100 mL of diethyl ether were added. The phases were separated and the organic layer was washed with 100 mL of sodium thiosulfate (10% aqueous solution), dried over sodium sulfate, decanted, and concentrated in vacuo. Chromatography on SiO2 (100% dichloromethane to 5% methanol in dichloromethane, gradient) provided the title product (650 mg, 23% yield) as a white wax.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
2.79 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.2 mL
Type
reactant
Reaction Step Two
Quantity
3.05 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
23%

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